molecular formula C16H16N2O3S B2588353 N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921836-86-4

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2588353
CAS RN: 921836-86-4
M. Wt: 316.38
InChI Key: RAQOMNHQTRNJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide, also known as OTS964, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Photo-Induced Catalyst-Free Reactions

  • A study by Zhou, Xia, and Wu (2016) reports a photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine to generate (2-oxoindolin-3-yl)methanesulfonohydrazides. This process notably features the easy incorporation of the sulfonyl group without the need for metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).

Inhibition Properties in Biochemistry

  • Research by Huang et al. (2006) highlights the inhibition properties of similar quinolinyl sulfonamides on methionine aminopeptidase (MetAP), emphasizing the role of metal concentration in the inhibition process (Huang et al., 2006).

Structural Studies and Supramolecular Assembly

  • Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-p-tolyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, revealing insights into the nature of intermolecular interactions in these compounds (Dey et al., 2015).

Self-Association and Conformation Studies

  • A study on the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide by Sterkhova, Moskalik, and Shainyan (2014) explored its behavior in different solvents and crystal forms (Sterkhova, Moskalik, & Shainyan, 2014).

Antitumor Activity

  • Chilin et al. (2009) investigated novel amsacrine analogs, including N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, for their antitumor activity and interaction with double-stranded DNA (Chilin et al., 2009).

Molecular and Supramolecular Structures

  • Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, providing insights into their potential as ligands for metal coordination (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

1-(4-methylphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-2-4-12(5-3-11)10-22(20,21)18-14-6-7-15-13(8-14)9-16(19)17-15/h2-8,18H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOMNHQTRNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.